molecular formula C11H10N2O2 B13271189 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13271189
M. Wt: 202.21 g/mol
InChI Key: NZIVEAHQMHZMNU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 72899-93-5) is a high-purity organic compound offered for research and development purposes. This chemical belongs to the class of phenyl-substituted pyrazole carboxylic acids, which are recognized in scientific literature as valuable building blocks in coordination chemistry and materials science . Its molecular formula is C 11 H 10 N 2 O 2 and it has a molecular weight of 202.21 g/mol . This compound is of significant interest in the field of inorganic chemistry as a precursor for the synthesis of novel metal-organic complexes and coordination polymers (CPs) . The structure of the ligand, featuring a carboxylic acid group and a pyrazole ring, allows it to coordinate with various metal ions, such as copper(II) and nickel(II). The para-methylphenyl group can influence the resulting complex's properties by fine-tuning the ligand's electron density and providing steric effects that can modulate the overall architecture of the coordination network . Researchers can utilize this compound to construct advanced materials with potential applications in areas like electrochemiluminescence (ECL) and catalysis . Safety and Handling: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to appropriate safety protocols.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-10(11(14)15)6-7-12-13/h2-7H,1H3,(H,14,15)

InChI Key

NZIVEAHQMHZMNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of 4-(4-Methylphenyl)-2,4-dioxobutanoic Acid with Hydrazine Hydrate

A well-documented method involves the reaction of 4-(4-methylphenyl)-2,4-dioxobutanoic acid with hydrazine hydrate in glacial acetic acid solvent, leading to the formation of the target pyrazole carboxylic acid.

Procedure:

  • Dissolve 0.4 g of 4-(4-methylphenyl)-2,4-dioxobutanoic acid in 20 mL of glacial acetic acid in a 50 mL round-bottom flask.
  • Add 280 μL (3 equivalents) of hydrazine monohydrate dropwise under stirring at room temperature.
  • The solution color changes immediately to pale yellow, indicating reaction progress.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, pour the reaction mixture into 50 mL of water and stir overnight.
  • Collect the resulting white precipitate by filtration, dry in air.
  • Recrystallize the crude product from a hexane/ethanol mixture (~9:1) to yield pure 1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Yield and Characterization:

  • Yield: 87% of theoretical.
  • Melting point: 253-254 °C.
  • Molecular formula: C11H10N2O2.
  • Molecular weight: 202.21 g/mol.

Spectroscopic Data:

Technique Data
ESI-MS Calculated [M+H]+: 203.08150; Found: 203.08063
IR (cm⁻¹) 3264 (N-H stretch), 1696 (C=O stretch), 1500, 1198
¹H NMR (500 MHz, DMSO-d6) δ 2.30 (s, 3H, methyl), 7.14 (s, 1H, pyrazole H), 7.22 (d, J = 7.83 Hz, 2H, aromatic), 7.71 (d, J = 8.31 Hz, 2H, aromatic), 13.38 (br, COOH)
¹³C NMR (125 MHz, DMSO-d6) δ 20.85, 104.91, 125.25, 128.13, 129.48, 137.58, 140.09, 147.44, 162.04

This method is straightforward, efficient, and reproducible, making it a preferred route in laboratory synthesis.

Alternative Synthetic Approaches

While the above method is common, other synthetic strategies involve:

  • Preparation of substituted pyrazole esters followed by hydrolysis to the carboxylic acid.
  • Use of substituted β-ketoesters or β-diketones as starting materials, followed by cyclization with hydrazine derivatives.

For example, some patents describe the preparation of related pyrazole carboxylic acid esters via reaction of ethyl pyrazole carboxylates with reagents like dimethyl carbonate and subsequent transformations. These methods often involve multi-step sequences including:

  • Alkylation or methylation of pyrazole intermediates.
  • Chlorination or halogenation at specific positions.
  • Hydrolysis of esters to yield the free acid.

However, these methods are more complex and tailored to different pyrazole derivatives rather than the exact 1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Hydrazine Cyclization 4-(4-Methylphenyl)-2,4-dioxobutanoic acid Hydrazine monohydrate, glacial acetic acid Room temp, dropwise addition, overnight stirring 87% Simple, high purity product, widely used
Ester-based Route (Patent) 3-Ethyl-5-pyrazole carboxylic acid ethyl ester Dimethyl carbonate, K2CO3, HCl, H2O2 100-120 °C for alkylation; 20-70 °C for chlorination Variable Multi-step, for substituted pyrazoles, less direct

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Agricultural Chemistry

1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid serves as a crucial component in developing innovative pesticides, herbicides, and fungicides . These agrochemicals contribute to enhanced crop protection and improved agricultural yields . By incorporating this compound, it helps to protect crops from pests and diseases . Some synthesized 1H-pyrazole-5-carboxylic acid derivatives exhibit insecticidal activities comparable to commercial insecticides .

Pharmaceutical Development

This compound acts as a key intermediate in synthesizing various pharmaceuticals, especially those targeting inflammatory diseases, because of its effective bioactivity . It serves as a building block in synthesizing pharmaceutical agents targeting inflammation and pain relief, making it valuable in drug development .

Material Science

1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid is explored for its potential in creating advanced materials like polymers and coatings, which exhibit improved durability and resistance to degradation and environmental factors .

Biochemical Research

Researchers utilize this compound to study enzyme inhibition and receptor interactions, providing insights into metabolic pathways and disease mechanisms . It is used in biochemical assays to study enzyme interactions and metabolic pathways, aiding researchers in understanding disease mechanisms .

Analytical Chemistry

It acts as a standard reference material in chromatographic techniques, aiding in the accurate quantification of related compounds in complex mixtures .

Environmental Science

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid can be contextualized by comparing it to analogous pyrazole-carboxylic acid derivatives. Key distinctions arise from substituent variations (e.g., halogenation, esterification) and substitution positions (e.g., 4-carboxylic acid vs. 5-carboxylic acid). Below is a detailed analysis:

Key Findings:

Substituent Effects: Electron-Donating Groups: The 4-methylphenyl group in the target compound enhances aromatic stability, while methoxy substituents (e.g., in ) improve solubility via polarity .

Synthetic Routes :

  • The target compound is synthesized via cyclocondensation of furan-2,3-dione derivatives , whereas 4-carboxylic acid analogs (e.g., ) often use ester hydrolysis of pyrazole-4-carboxylates .

Biological Relevance :

  • Ester derivatives (e.g., ) are typically prodrugs, improving membrane permeability compared to free carboxylic acids .
  • Positional isomerism (4- vs. 5-carboxylic acid) significantly impacts molecular interactions, as seen in the distinct NMR profiles of 4-COOH derivatives .

Industrial Availability :

  • Derivatives like 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are commercially available (Thermo Scientific), highlighting their utility in high-throughput screening .

Biological Activity

1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid is C10H10N2O2C_{10}H_{10}N_2O_2. It features a pyrazole ring substituted with a 4-methylphenyl group and a carboxylic acid moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • Cell Line Testing : In a study evaluating the compound's effects on A549 lung cancer cells, it exhibited an IC50 value of approximately 26 µM, indicating its potential as an anticancer agent (Fan et al., 2022) .
  • Mechanism of Action : The compound was found to induce autophagy in cancer cells without causing apoptosis, suggesting a unique mechanism that warrants further investigation (Fan et al., 2022) .

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines.

Experimental Findings

  • In vitro assays demonstrated that derivatives of 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by significant margins (Selvam et al., 2014) .

Antimicrobial Activity

The antimicrobial properties of this pyrazole derivative have also been explored, showing effectiveness against various bacterial strains.

Research Outcomes

  • A study reported that certain pyrazole derivatives achieved notable inhibition against Mycobacterium tuberculosis and other bacterial strains at concentrations as low as 6.25 µg/mL (Selvam et al., 2014) .

Data Tables

Biological Activity Cell Line IC50 Value (µM) Reference
AnticancerA54926
Anti-inflammatoryTNF-α InhibitionSignificant
AntimicrobialMTB6.25

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid, and what analytical methods validate its purity?

  • Synthesis :

  • Cyclocondensation : React ethyl acetoacetate with substituted phenylhydrazines (e.g., 4-methylphenylhydrazine) in ethanol under reflux (24–48 hours). Intermediate esters are hydrolyzed using NaOH (2M, 80°C) to yield the carboxylic acid derivative .
  • Alternative Route : Use DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent in acetonitrile at 60°C for 12 hours, followed by acid workup .
    • Validation :
  • HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water gradient).
  • NMR/IR : Key peaks: COOH (1680–1720 cm⁻¹, IR), aromatic protons (δ 7.2–7.8 ppm, ¹H NMR) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • XRD Analysis : Single-crystal X-ray diffraction reveals planar pyrazole rings with dihedral angles of 5–10° between the phenyl and pyrazole moieties. Hydrogen bonding between the carboxylic acid group and solvent molecules (e.g., water) stabilizes the lattice .
  • Software : SHELX suite refines structures; SHELXL handles anisotropic displacement parameters for heavy atoms .

Q. What in vitro assays are used for initial pharmacological screening?

  • Enzyme Inhibition : Test against COX-2 (IC₅₀ values: 10–50 µM) using fluorometric assays.
  • Antimicrobial Activity : Broth microdilution (MIC: 16–64 µg/mL against S. aureus and E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Factors :

ParameterOptimal RangeYield Impact
Temperature70–80°C+20%
SolventDMF/EtOH+15%
Catalystp-TsOH+10%
  • Method : Design of Experiments (DoE) identifies interactions; response surface models predict optimal conditions (e.g., 75°C, DMF, 0.5 eq. p-TsOH) .

Q. What computational approaches predict biological targets and binding modes?

  • DFT Studies : B3LYP/6-31G(d) calculations show HOMO-LUMO gaps (~4.5 eV), indicating redox stability. Mulliken charges highlight nucleophilic sites (carboxylic O: −0.45 e) .
  • Molecular Docking : AutoDock Vina simulates binding to COX-2 (binding energy: −8.2 kcal/mol; interactions: Arg120 hydrogen bond, hydrophobic pocket with Val523) .

Q. How do structural modifications alter bioactivity?

  • SAR Table :

Substituent (Position)Bioactivity Change (vs. Parent)
Cl (para-phenyl)↑ Antimicrobial (MIC: 8 µg/mL)
CF₃ (pyrazole)↓ COX-2 inhibition (IC₅₀: 75 µM)
OCH₃ (phenyl)↑ Solubility (LogP: 1.8 → 1.2)
  • Rationale : Electron-withdrawing groups enhance antimicrobial activity; bulkier groups reduce enzyme affinity .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Case Study : Discrepancies in bond lengths (XRD: 1.32 Å for C=O vs. DFT: 1.34 Å) arise from crystal packing effects. Multi-temperature XRD (100–300 K) confirms dynamic disorder .
  • Validation : Cross-reference IR carbonyl stretches (1680 cm⁻¹) with computed vibrational spectra .

Methodological Challenges

Q. How are stability issues addressed during long-term storage?

  • Conditions : Store at −20°C in amber vials (degradation <5% over 12 months).
  • Analysis : Accelerated stability testing (40°C/75% RH, 6 months) shows no esterification or dimerization via LC-MS .

Q. What techniques characterize polymorphic forms?

  • DSC/TGA : Endothermic peaks at 212°C (melting) with no decomposition below 250°C.
  • PXRD : Form I (sharp peaks at 2θ = 12.4°, 15.7°) vs. Form II (2θ = 11.9°, 16.2°) .

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